N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide
Description
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 1,2,4-thiadiazole ring and a 4-methylbenzamide substituent. This compound is part of a broader class of triazole-thiadiazole hybrids, which are studied for antimicrobial, anticancer, and anti-inflammatory properties .
Synthetic routes for analogous compounds involve condensation reactions, such as the coupling of hydrazinecarbodithioates with aldehydes or ketones, followed by cyclization (e.g., via grinding methods or reflux in solvents) . Characterization typically employs IR spectroscopy (C=N, C=S, NH stretches), NMR (δ 2.55 ppm for CH3 groups, aromatic protons), and mass spectrometry (e.g., M+1 peaks) .
Properties
IUPAC Name |
N-[3-[1-(4-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6OS/c1-11-3-5-13(6-4-11)18(27)22-19-21-17(24-28-19)16-12(2)26(25-23-16)15-9-7-14(20)8-10-15/h3-10H,1-2H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFYICWBUGFDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide is a complex compound that combines the structural features of triazole and thiadiazole moieties. These classes of compounds have garnered significant attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into key components:
- Thiadiazole Ring : Known for its antibacterial and anti-inflammatory properties.
- Triazole Ring : Exhibits significant antifungal and anticancer activities.
- Benzamide Moiety : Often associated with analgesic and anti-inflammatory effects.
Anticancer Activity
Research indicates that derivatives of thiadiazole and triazole possess notable anticancer properties. For instance:
- Cytotoxicity Studies : Various derivatives have shown selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 0.079 to 8.284 µM, indicating potent activity against cancer cells while sparing normal cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 1.78 |
| This compound | HCT116 | 3.00 |
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against a range of pathogens:
- In Vitro Studies : Compounds with similar structures have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing inhibition zones ranging from 15 to 25 mm .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 25 |
Anti-inflammatory Effects
The benzamide component contributes to anti-inflammatory effects:
- Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity related to inflammation and pain pathways.
Case Studies
Several studies have highlighted the efficacy of thiadiazole and triazole derivatives in clinical settings:
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing triazole and thiadiazole moieties exhibit promising antimicrobial properties. For instance, studies have indicated that derivatives of similar structures demonstrate significant activity against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways in microorganisms .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Triazoles are known for their ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies indicate that related compounds have been effective against breast cancer cell lines (e.g., MCF7) through mechanisms such as apoptosis induction and cell cycle arrest .
Synthesis and Derivative Studies
The synthesis of N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide typically involves multi-step reactions including:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Introduction of the Thiadiazole Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
- Final Amide Formation : Coupling the resulting thiadiazole with 4-methylbenzoyl chloride to achieve the amide linkage.
These synthetic routes are crucial for optimizing the biological activity of the compound by modifying substituents to enhance efficacy against targeted diseases .
Case Study 1: Antimicrobial Screening
A study evaluated several derivatives of triazole-thiadiazole compounds for their antimicrobial effectiveness. The findings revealed that specific substitutions on the phenyl rings significantly enhanced activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with electron-withdrawing groups showed improved potency .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, derivatives were tested against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against MCF7 cells compared to controls. Molecular docking studies suggested that these compounds bind effectively to target proteins involved in cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the triazole, thiadiazole, or benzamide groups, influencing physicochemical and biological properties. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Triazole-Thiadiazole Derivatives
Key Observations
Substituent Effects on Bioactivity :
- The 4-bromophenyl group (as in the target compound and ) is associated with antimicrobial activity, likely due to bromine’s electronegativity enhancing membrane penetration .
- Fluorine substitution (e.g., G193-0152 in ) may improve metabolic stability and binding affinity in biological targets .
Solubility and Drug Delivery :
- The 4-methylbenzamide moiety in the target compound and its analogs () enhances hydrophilicity compared to purely aromatic derivatives. highlights the use of Na-alginate microspheres to optimize drug release profiles for similar triazole-thiadiazole hybrids .
Structural Characterization: IR and NMR data for analogs (e.g., NH stretches at 3319 cm⁻¹, CH3 signals at δ 2.55 ppm) provide benchmarks for verifying the target compound’s synthesis .
Antimicrobial Performance :
- Thiophene-containing derivatives () show moderate antifungal activity, while benzoxazole-linked analogs () exhibit broader-spectrum antimicrobial effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
